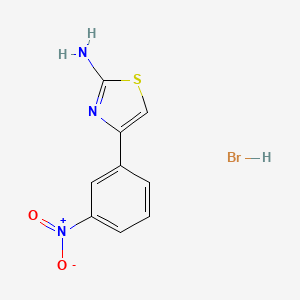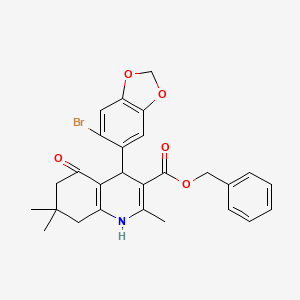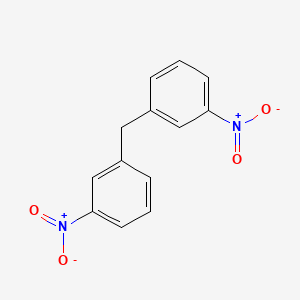
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol, also known as ICI 118,551, is a selective β2-adrenergic receptor antagonist. It is a widely used research tool in the field of pharmacology and has been extensively studied for its biochemical and physiological effects.
作用機序
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is a selective β2-adrenergic receptor antagonist. It works by binding to the β2-adrenergic receptor and blocking the action of epinephrine and norepinephrine, which are the natural ligands for this receptor. This results in a decrease in the activity of the receptor and a reduction in the physiological responses that are mediated by this receptor.
Biochemical and Physiological Effects:
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has been shown to have numerous biochemical and physiological effects. For example, it has been shown to decrease heart rate and contractility, reduce airway smooth muscle contraction, and decrease glucose uptake in skeletal muscle. These effects are consistent with the known functions of the β2-adrenergic receptor.
実験室実験の利点と制限
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has several advantages as a research tool. It is highly selective for the β2-adrenergic receptor, which allows for specific investigation of this receptor's function. It is also relatively easy to synthesize and has a long half-life, which makes it useful for in vivo studies. However, there are also some limitations to its use. For example, it is not completely selective for the β2-adrenergic receptor and can also bind to other receptors. It is also not suitable for use in human studies due to its potential side effects.
将来の方向性
There are several future directions for research on 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551. One area of interest is the role of the β2-adrenergic receptor in cancer. Recent studies have suggested that this receptor may play a role in the progression of certain types of cancer, and 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 could be a useful tool for investigating this further. Another area of interest is the development of new β2-adrenergic receptor antagonists with improved selectivity and potency. Finally, there is potential for the use of 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 in the development of new treatments for conditions such as asthma, heart failure, and diabetes.
合成法
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 can be synthesized using a two-step process. In the first step, 2-methyl-1H-benzimidazole is reacted with 4-isopropylphenol to form 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)propan-2-ol. In the second step, the product from the first step is reacted with thionyl chloride to form the final product, 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551.
科学的研究の応用
1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 is primarily used as a research tool to study the β2-adrenergic receptor. It has been used in numerous studies to investigate the role of this receptor in various physiological and pathological conditions. For example, 1-(4-isopropylphenoxy)-3-(2-methyl-1H-benzimidazol-1-yl)-2-propanol 118,551 has been used to study the effects of β2-adrenergic receptor activation on heart function, airway smooth muscle contraction, and glucose metabolism.
特性
IUPAC Name |
1-(2-methylbenzimidazol-1-yl)-3-(4-propan-2-ylphenoxy)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O2/c1-14(2)16-8-10-18(11-9-16)24-13-17(23)12-22-15(3)21-19-6-4-5-7-20(19)22/h4-11,14,17,23H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVURBSSYSNSYBF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(COC3=CC=C(C=C3)C(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-methyl-1H-benzimidazol-1-yl)-3-[4-(propan-2-yl)phenoxy]propan-2-ol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1,3-benzodioxol-5-yl)-5-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B4962178.png)

![N-(2-ethylphenyl)-1-[(4-fluorophenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4962187.png)
![2-phenoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B4962202.png)

![3-iodo-N-(2-methoxydibenzo[b,d]furan-3-yl)benzamide](/img/structure/B4962214.png)

![5-({1-[(4-methylphenyl)sulfonyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4962217.png)
![2-(4-bromophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4962222.png)
![4-methoxy-3-nitro-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4962224.png)

![6-{[3-(4-ethoxyphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2,3-dimethoxybenzoic acid](/img/structure/B4962265.png)
![1-(2-{4-[2-methoxy-4-(1-propen-1-yl)phenoxy]butoxy}phenyl)ethanone](/img/structure/B4962266.png)
![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-(2-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4962279.png)